1-(Piperidin-1-yl)cyclohexanecarboxylic acid

Description

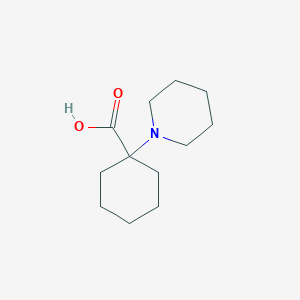

1-(Piperidin-1-yl)cyclohexanecarboxylic acid is a cyclohexane derivative featuring a carboxylic acid group and a piperidine substituent attached to the same carbon atom. The piperidine moiety introduces a nitrogen-containing heterocycle, which may influence the compound’s physicochemical properties (e.g., solubility, hydrogen bonding capacity) and biological interactions.

Propriétés

IUPAC Name |

1-piperidin-1-ylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c14-11(15)12(7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEYLDSNYUXWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with piperidine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of piperidine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Piperidin-1-yl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of substituted piperidine derivatives.

Applications De Recherche Scientifique

1-(Piperidin-1-yl)cyclohexanecarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 1-(Piperidin-1-yl)cyclohexanecarboxylic acid depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The piperidine ring can act as a pharmacophore, binding to specific sites on target molecules and influencing their function .

Comparaison Avec Des Composés Similaires

Structural and Functional Insights

- Piperidine vs. Pyridine : Replacing piperidine with pyridine (as in 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid) introduces aromaticity, which could enhance binding to aromatic residues in protein targets but reduces basicity due to the absence of a protonatable nitrogen .

- Hydroxyl Group Impact: 1-Hydroxy-cyclohexanecarboxylic acid lacks the nitrogenous heterocycle, resulting in higher polarity and solubility compared to the piperidine-containing analog .

Activité Biologique

1-(Piperidin-1-yl)cyclohexanecarboxylic acid (CAS No. 898379-76-5) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Formula: C13H19N

Molecular Weight: 205.30 g/mol

Structure: The compound features a piperidine ring attached to a cyclohexanecarboxylic acid moiety, providing it with unique steric and electronic properties that influence its biological activity.

The biological activity of this compound is primarily mediated through its interaction with various biological targets:

- Receptor Modulation: It has been shown to interact with neurotransmitter receptors, particularly those involved in the GABAergic system, enhancing inhibitory neurotransmission which may contribute to its anxiolytic effects.

- Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Study on Anti-inflammatory Effects

A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in THP-1 cell lines. The results indicated that the compound significantly reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in a dose-dependent manner. This suggests that the compound could be a promising candidate for treating inflammatory diseases.

Neuroprotective Properties

In another study, the neuroprotective effects of this compound were evaluated using a mouse model of neuroinflammation. Treatment with this compound resulted in decreased neuronal apoptosis and improved cognitive function compared to untreated controls, highlighting its potential in neurodegenerative disorders.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption: Rapidly absorbed after oral administration.

- Distribution: Widely distributed in tissues with high affinity for brain tissue due to its lipophilicity.

- Metabolism: Primarily metabolized by liver enzymes; specific pathways remain to be fully elucidated.

- Excretion: Excreted mainly through urine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.